
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt is a biochemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25. It is primarily used for research purposes, particularly in the field of proteomics . The compound is also known by its alternate name, (R,S)-rel-alpha-Amino-beta-hydroxy-1,3-benzodioxole-5-propanoic Acid Acetate Salt .
Métodos De Preparación
The synthesis of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves several steps. The synthetic route typically starts with the preparation of the 3,4-methylenedioxyphenyl intermediate, which is then reacted with serine under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and pathways. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the synthesis of other biochemical compounds and as a standard for quality control in pharmaceutical testing .
Mecanismo De Acción
The mechanism of action of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt can be compared with other similar compounds, such as DL-threo-beta-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt. These compounds share similar structural features but may differ in their isotopic composition or specific functional groups. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various research applications .
Propiedades
Fórmula molecular |
C12H15NO7 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
acetic acid;(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1 |
Clave InChI |
MLMBILXCWROGFT-RJUBDTSPSA-N |
SMILES isomérico |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O |
SMILES canónico |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

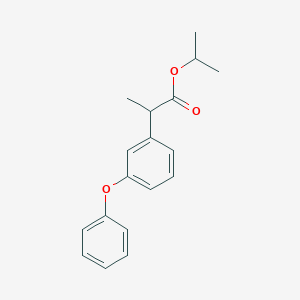
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
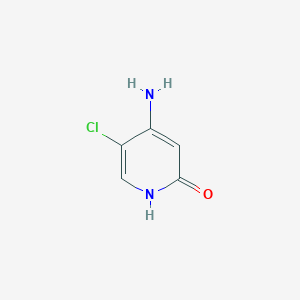
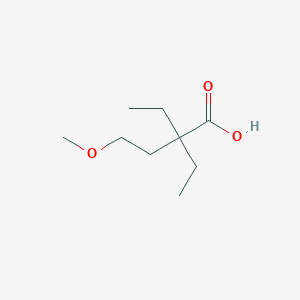
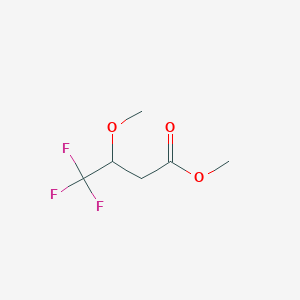
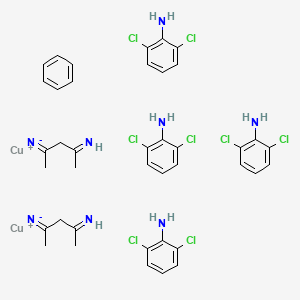

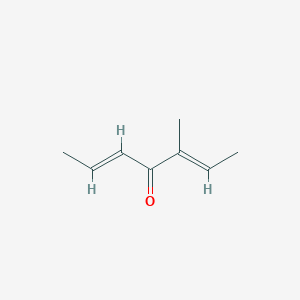
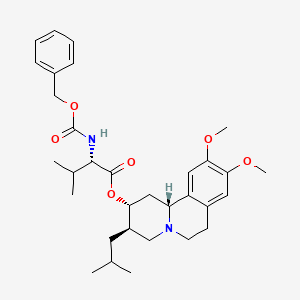
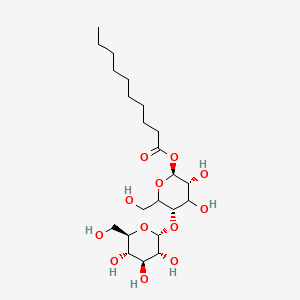
![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
